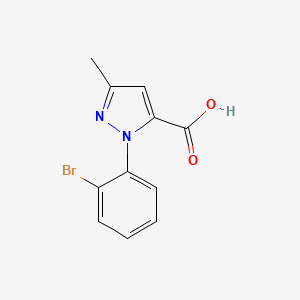

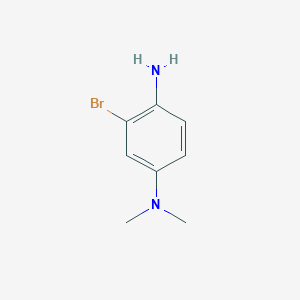

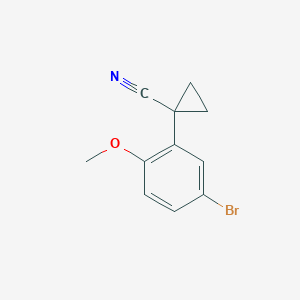

![molecular formula C15H19NO5 B1380444 N-Boc-8-hidroxi-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carbaldehído CAS No. 1823551-73-0](/img/structure/B1380444.png)

N-Boc-8-hidroxi-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is a complex organic compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a hydroxy group attached to a tetrahydrobenzo[f][1,4]oxazepine ring system. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Aplicaciones Científicas De Investigación

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is utilized in various scientific research fields:

Mecanismo De Acción

Target of Action

This compound is a type of amide , which are known to interact with a wide range of biological targets, including enzymes and receptors

Biochemical Pathways

The biochemical pathways affected by N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde are currently unknown Given the diversity of amide targets, it is likely that this compound could influence multiple pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde . These factors could include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Análisis Bioquímico

Biochemical Properties

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of hydroxyl and formyl groups in its structure . These interactions can influence the compound’s reactivity and stability in biochemical environments.

Cellular Effects

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve the activation or inhibition of specific receptors or enzymes, leading to changes in downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biochemical activity over extended periods.

Dosage Effects in Animal Models

The effects of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.

Metabolic Pathways

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biochemical intermediates . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall biochemical activity.

Subcellular Localization

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can influence the compound’s activity and function, contributing to its overall biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde typically involves multiple steps. One common method starts with the protection of the hydroxy group using a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the oxazepine ring through a cyclization reaction. The formyl group is then introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: NaBH4, LiAlH4

Substitution: Acidic conditions (e.g., trifluoroacetic acid)

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of a primary alcohol

Substitution: Formation of free amine derivatives

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Lacks the formyl group, making it less reactive in certain chemical transformations.

8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde: Lacks the Boc protection, making it more reactive but less stable.

Uniqueness

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Propiedades

IUPAC Name |

tert-butyl 7-formyl-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-4-5-20-13-7-12(18)11(9-17)6-10(13)8-16/h6-7,9,18H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANSNRRRRDWSBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=CC(=C(C=C2C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

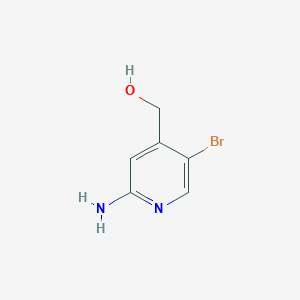

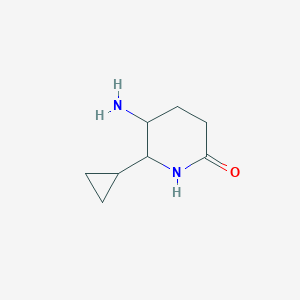

![1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)